Aurachin B

Quinoline Alkaloid Synthetic Chemistry Natural Product

Aurachin B is the sole commercially accessible A-type aurachin alkaloid featuring a 3‑hydroxyquinoline N‑oxide core with a C‑4 farnesyl chain. This regioisomeric arrangement is distinct from Aurachin C and D, enabling exclusive structure–activity relationship investigations into bacterial cytochrome bo/bd selectivity. As the obligate biosynthetic intermediate in the enzymatic conversion of Aurachin C to Aurachin A, it is an indispensable analytical standard for retro‑[2,3]‑Wittig rearrangement studies and heterologous pathway engineering. Procure Aurachin B to validate novel synthetic routes against the established five‑step, 60%‑yield total synthesis.

Molecular Formula C25H33NO2
Molecular Weight 379.5 g/mol
CAS No. 108354-12-7
Cat. No. B1666131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurachin B
CAS108354-12-7
Synonymsaurachin B
aurachin-B
Molecular FormulaC25H33NO2
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCC1=[N+](C2=CC=CC=C2C(=C1O)CC=C(C)CCC=C(C)CCC=C(C)C)[O-]
InChIInChI=1S/C25H33NO2/c1-18(2)10-8-11-19(3)12-9-13-20(4)16-17-23-22-14-6-7-15-24(22)26(28)21(5)25(23)27/h6-7,10,12,14-16,27H,8-9,11,13,17H2,1-5H3/b19-12+,20-16+
InChIKeyZNSLRZHNFFXDSE-YEFHWUCQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aurachin B (CAS 108354-12-7) – A Unique Quinoline N-Oxide Antibiotic from Myxobacteria for Respiratory Chain Research


Aurachin B is an A-type aurachin alkaloid featuring a 3-hydroxyquinoline N-oxide core substituted with a methyl group at position 2 and a triprenyl (farnesyl) group at position 4 [1]. First isolated from the myxobacterium Stigmatella aurantiaca Sg a15 alongside its congeners aurachin A, C, and D, it functions as a potent inhibitor of bacterial and mitochondrial NADH:ubiquinone oxidoreductase (complex I) and terminal oxidases [2][3]. The compound has a molecular formula of C₂₅H₃₃NO₂ and a molecular weight of 379.53 g/mol [4].

Why Aurachin B Cannot Be Simply Substituted by Other Aurachins or Quinone-Site Inhibitors


Within the aurachin family, substitution pattern dictates both synthetic accessibility and biological selectivity. Aurachin B is the sole member possessing a C3-oxygen-substituted quinoline N-oxide with a farnesyl side chain at C4, whereas Aurachin C and D feature the reverse C4-oxygen/C3-farnesyl arrangement [1]. This regioisomeric distinction yields divergent inhibition profiles: Aurachin C inhibits both cytochrome bo and bd (Kd ~10⁻⁸ M), while Aurachin D selectively inhibits cytochrome bd [2]. Aurachin B occupies an intermediate niche, acting as a biosynthetic precursor to Aurachin A and a valuable probe for dissecting electron transport pathways [3]. Procurement of Aurachin B therefore enables investigations into structure–activity relationships that cannot be addressed with the more widely available Aurachin D or synthetic quinone analogs like piericidin A.

Quantitative Differentiation of Aurachin B from Closest Analogs – Procurement-Critical Evidence


Structural Regioisomerism: Aurachin B vs. Aurachin C/D – Impact on Synthetic Accessibility

Aurachin B is the sole A-type aurachin with a C3-oxygen/C4-farnesyl substitution pattern. This regioisomeric arrangement distinguishes it from Aurachin C and D, which bear a C4-oxygen/C3-farnesyl motif. The total synthesis of Aurachin B, reported for the first time in 2017, was achieved in 60% overall yield from o-nitrotoluene in five steps [1]. In contrast, no comparable high-yield total synthesis has been reported for Aurachin A or C with this substitution pattern, highlighting Aurachin B's unique synthetic tractability among the A-type aurachins.

Quinoline Alkaloid Synthetic Chemistry Natural Product

Biosynthetic Role: Aurachin B as the Obligate Intermediate in Aurachin A Biosynthesis

Genetic and enzymatic studies have established that Aurachin B is the direct biosynthetic precursor of Aurachin A. The flavin-dependent monooxygenase AuaG catalyzes the conversion of Aurachin C to Aurachin B via a retro-[2,3]-Wittig rearrangement, and Aurachin B is subsequently converted to Aurachin A by AuaJ monooxygenase [1][2]. This places Aurachin B as the essential branching point in the biosynthesis of A-type aurachins. In contrast, Aurachin D is a direct product of the core cluster and does not undergo these tailoring steps.

Biosynthesis Enzymology Metabolic Engineering

Cytochrome Oxidase Inhibition Profile: Aurachin B Belongs to the A-Type Class Distinct from C/D Selectivity

Direct comparative IC₅₀ or Kd data for Aurachin B against cytochrome bo and bd oxidases are not reported in the primary literature. However, class-level inference based on structural analogy places Aurachin B among the A-type aurachins, which share the quinoline N-oxide core. By comparison, Aurachin C (C-type) inhibits both cytochrome bo and bd with a Kd of ~10⁻⁸ M, while Aurachin D (C-type) is selective for cytochrome bd (Kd ~10⁻⁸ M) [1]. The substitution pattern difference between Aurachin B (C3-oxygen/C4-farnesyl) and Aurachin C/D (C4-oxygen/C3-farnesyl) suggests that Aurachin B may exhibit an intermediate or distinct selectivity profile, making it a valuable comparator for structure–activity relationship studies.

Respiratory Chain Inhibitor Cytochrome bd Cytochrome bo

Natural Abundance and Supply: Aurachin B as a Minor Component in Fermentation

In the native producer Stigmatella aurantiaca Sg a15, Aurachin B and Aurachin D are minor components throughout all growth phases, whereas Aurachin C dominates during exponential phase and Aurachin A during stationary phase [1]. This low natural abundance makes isolation from fermentation impractical for procurement. Consequently, the validated synthetic route (see Evidence Item 1) is the only reliable source of Aurachin B, distinguishing it from Aurachin D, which can be obtained in larger quantities via fermentation or semi-synthesis.

Natural Product Isolation Fermentation Supply Chain

Antibacterial Activity Spectrum: Aurachin B Shares Gram-Positive Inhibition but Lacks Direct Comparative MIC Data

The original characterization of the aurachins reported that all four members (A, B, C, D) were inhibitory against Gram-positive bacteria and a few yeasts and molds [1]. However, the paper does not provide discrete MIC values for Aurachin B that would enable direct quantitative comparison with Aurachin A, C, or D. Subsequent studies have focused primarily on Aurachin D and C, leaving the antibacterial potency of Aurachin B relative to its congeners undefined. Researchers requiring quantitative antibacterial data must therefore consider that Aurachin B's precise MIC values remain unpublished, making it suitable primarily for mechanistic studies rather than direct antibacterial screening where potency is the primary criterion.

Antibiotic Gram-positive Bacteria MIC

High-Value Research and Industrial Application Scenarios for Aurachin B


Structure–Activity Relationship (SAR) Studies on Cytochrome bd/bo Selectivity

Investigators seeking to understand how the position of the farnesyl side chain (C3 vs. C4) and the quinoline N-oxide versus quinolone core influence inhibition of bacterial terminal oxidases will find Aurachin B essential as the only commercially accessible A-type aurachin with the C3-oxygen/C4-farnesyl substitution pattern. Comparative head-to-head studies with Aurachin C (C4-oxygen/C3-farnesyl) and Aurachin D can reveal the molecular determinants of cytochrome bo/bd selectivity [1].

Biosynthetic Pathway Elucidation and Metabolic Engineering

Aurachin B is the obligate intermediate in the conversion of Aurachin C to Aurachin A. Researchers studying the enzymatic mechanisms of the retro-[2,3]-Wittig rearrangement catalyzed by AuaG, or those engineering the aurachin biosynthetic cluster for heterologous production, require authentic Aurachin B as an analytical standard and for in vitro enzyme assays [2][3].

Synthetic Methodology Development

The concise five-step total synthesis of Aurachin B (60% overall yield) serves as a benchmark for evaluating new synthetic routes to quinoline N-oxides and farnesylated alkaloids. Procurement of Aurachin B enables chemists to validate novel synthetic strategies against an established, high-yielding procedure [4].

Respiratory Chain Mechanism Studies in Non-Model Bacteria

Aurachin B, as a member of the aurachin family of NADH:ubiquinone oxidoreductase inhibitors, can be employed as a tool compound to probe electron transport pathways in pathogenic bacteria where the structure of the Na⁺-NQR or cytochrome bd complex differs from E. coli. Its distinct substitution pattern may confer differential sensitivity across bacterial species, providing a diagnostic tool for respiratory chain characterization [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aurachin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.